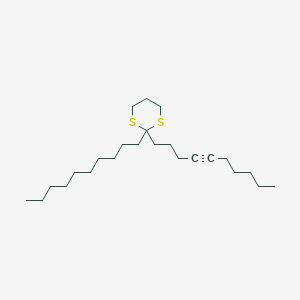
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane is an organic compound belonging to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dithianes.
Wissenschaftliche Forschungsanwendungen
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane may have applications in various fields:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable thioacetals with carbonyl compounds. In biological systems, it may interact with enzymes or other proteins through its sulfur atoms and alkyne group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: The parent compound of the dithiane family, used as a protecting group in organic synthesis.
2-Methyl-2-(methylthio)-1,3-dithiane: A similar compound with a methylthio substituent.
2-Phenyl-1,3-dithiane: A dithiane derivative with a phenyl group.
Eigenschaften
CAS-Nummer |
54844-68-7 |
|---|---|
Molekularformel |
C24H44S2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
2-decyl-2-dec-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C24H44S2/c1-3-5-7-9-11-13-15-17-20-24(25-22-19-23-26-24)21-18-16-14-12-10-8-6-4-2/h3-11,13,15-23H2,1-2H3 |
InChI-Schlüssel |
DOFUDAJPIIQDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(SCCCS1)CCCC#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


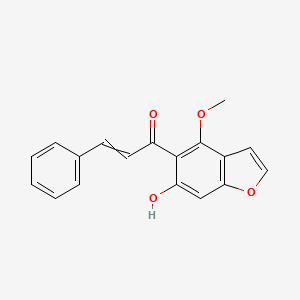
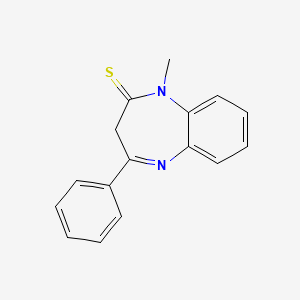
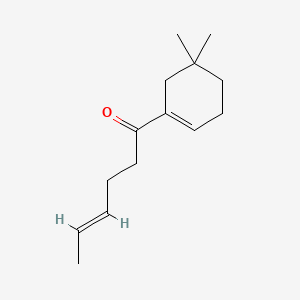
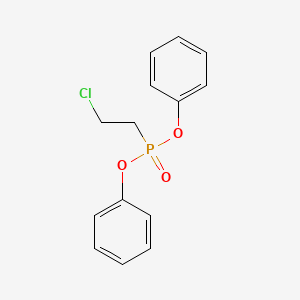

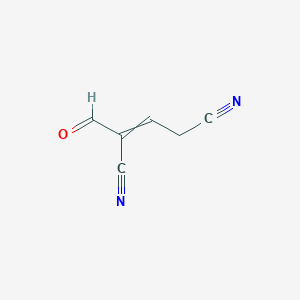
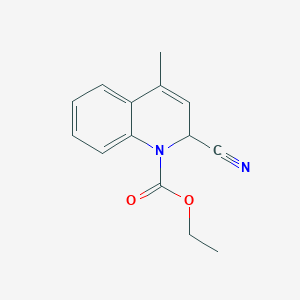
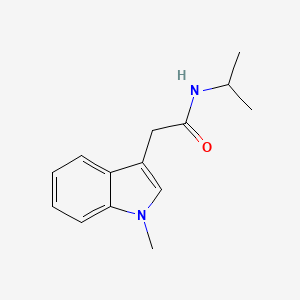
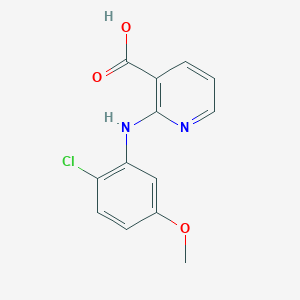
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
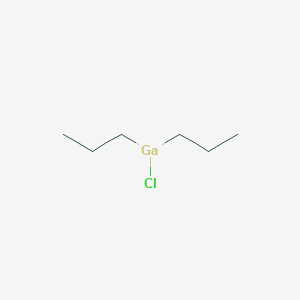
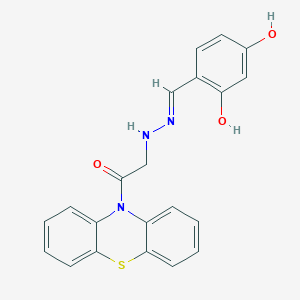
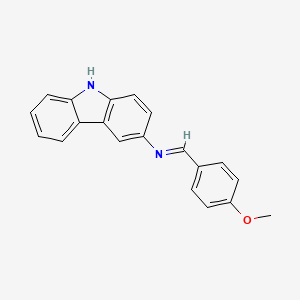
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)
